[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate
Description
The compound [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl methanesulfonate is a tricyclic polyether derivative featuring a methanesulfonate ester group. Its core structure consists of a dodecan-8-yl scaffold with five oxygen atoms integrated into ether and ester linkages, along with four methyl substituents. The stereochemistry (1S,2R,6R,8R,9S) defines its three-dimensional conformation, influencing its reactivity and interactions. Methanesulfonate esters are notable for their role as alkylating agents in organic synthesis and prodrug design due to their electron-withdrawing sulfonate group, which enhances leaving-group ability in substitution reactions .
Properties
Molecular Formula |
C13H22O8S |
|---|---|
Molecular Weight |
338.38 g/mol |
IUPAC Name |
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate |
InChI |
InChI=1S/C13H22O8S/c1-12(2)18-8-7(6-16-22(5,14)15)17-11-10(9(8)19-12)20-13(3,4)21-11/h7-11H,6H2,1-5H3/t7-,8+,9+,10-,11-/m1/s1 |
InChI Key |
JNTTVQLLUZKLPW-ZKKRXERASA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)COS(=O)(=O)C)C |
Canonical SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)COS(=O)(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Stereoselective Cyclization
The core polycyclic structure is formed via intramolecular cyclization reactions involving epoxide or halohydrin intermediates, often under basic or acidic conditions, to generate the fused tetraoxatricyclo framework.
- Reagents: Epoxides, halohydrins, or alkoxy derivatives.
- Conditions: Acidic or basic catalysis, often with phase transfer catalysts to promote cyclization.
- Outcome: Formation of the tricyclic ether with stereochemistry dictated by chiral auxiliaries or chiral catalysts.
Stereocontrol
Chiral auxiliaries or enantioselective catalysts (e.g., chiral Lewis acids) are employed to ensure the stereochemistry at multiple centers, particularly at positions 1, 2, 6, 8, and 9.
Functionalization with Methyl Ether Linkages
Hydroxyl groups at specific positions are converted into methyl ethers through methylation reactions :
| Reagent | Solvent | Conditions | Purpose |
|---|---|---|---|
| Methyl iodide | Acetone or DMF | Reflux with base | Methylation of hydroxyl groups |
This step ensures the formation of stable ether linkages, which are critical for the compound's structural integrity and reactivity.
Introduction of the Methanesulfonate Group
The key functionalization involves converting a hydroxyl group into a methanesulfonate ester (tosylation), which enhances the leaving group ability for subsequent reactions.
Tosylation Procedure
- Reagents: Methanesulfonyl chloride (MsCl), pyridine (as solvent and base).
- Conditions: The reaction is typically performed at low temperature (0–5°C) to control reactivity, then allowed to warm to room temperature.
- Reaction: The hydroxyl group reacts with MsCl in pyridine, forming the corresponding methanesulfonate ester.
Typical Reaction Scheme
Hydroxyl group + MsCl → [(1S,2R,6R,8R,9S)-tetramethyl-...]-methyl methanesulfonate
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 0°C to room temperature | To prevent side reactions |
| Solvent | Pyridine | Acts as solvent and base |
| Reagent equivalents | 1.1–1.2 equivalents of MsCl | To ensure complete conversion |
Purification and Characterization
Post-reaction, the product is purified via column chromatography using silica gel and appropriate solvent systems (e.g., ethyl acetate/hexane). Purity is confirmed through NMR, IR, and mass spectrometry, ensuring the stereochemistry and functionalization are as intended.
Summary of the Synthesis Route
| Step | Key Reagents | Conditions | Purpose |
|---|---|---|---|
| Core construction | Epoxides, halohydrins | Acidic/basic cyclization | Build polycyclic framework |
| Methylation | Methyl iodide, K2CO3 | Reflux | Introduce methyl groups |
| Ether formation | Methyl iodide, base | Mild heating | Form methyl ethers |
| Tosylation | MsCl, pyridine | 0–5°C | Install methanesulfonate group |
Research Findings and Data Tables
Chemical Reactions Analysis
Types of Reactions
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[73002,6]dodecan-8-yl]methyl methanesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biomolecules.
Medicine
In medicine, [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate has potential applications as a drug delivery agent. Its stability and reactivity allow for the controlled release of therapeutic agents in targeted areas of the body.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Stereochemical Variations
Several structurally related compounds differ in substituents, stereochemistry, or functional groups. Key examples include:
*Calculated based on structural similarity.
Functional Group Reactivity
- Methanesulfonate Ester (Target Compound) : The sulfonate group (-SO₃CH₃) enhances electrophilicity, making the compound reactive in nucleophilic substitutions. This property is critical in alkylation reactions or prodrug activation .
- Acetate Ester : Less reactive than sulfonates due to the weaker electron-withdrawing effect of the acetyl group. Hydrolyzes more readily under basic conditions.
- Dodecanoate Ester : The long hydrocarbon chain reduces solubility in polar solvents but improves lipid membrane permeability, relevant in drug delivery.
Stereochemical Impact
- The target compound’s (1S,2R,6R,8R,9S) configuration contrasts with the (1S,2R,6S,8R,9R) stereoisomer of the acetate derivative .
Molecular Weight and Physicochemical Properties
- The methanesulfonate derivative (MW ~322.36) is heavier than the acetate (302.32) due to the sulfur atom and additional oxygen. This increases its polarity compared to the dodecanoate ester (MW ~466.60), which is more lipophilic .
- The methanol precursor (MW 260.28) exhibits higher water solubility, while the carboxylic acid variant may form salts, enhancing bioavailability.
Biological Activity
The compound [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties and applications.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of methanesulfonate and the pentaoxatricyclo framework suggests potential interactions with biological macromolecules.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of isatin and related compounds exhibit significant antimicrobial properties. Isatins are known for their effectiveness against various bacterial strains and fungi, suggesting that the title compound may possess similar activities due to structural similarities .
2. Anticancer Potential
Isatin derivatives have been explored for their anticancer properties. Studies have shown that compounds with a triazole moiety can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The title compound's structure may enhance its potency against specific cancer types.
3. Neuroprotective Effects
Some studies suggest that isatin derivatives exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells . This could indicate potential applications in treating neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by Malhotra et al. (2011) demonstrated that isatin derivatives showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The introduction of the methanesulfonate group in similar compounds enhanced solubility and bioavailability, which may be applicable to the title compound .
Case Study 2: Anticancer Activity
Research by Ramachandran (2011) highlighted the anticancer potential of triazole-containing isatin derivatives. The study reported IC50 values indicating effective inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The structural features of this compound may similarly contribute to its anticancer efficacy .
Research Findings Summary Table
Q & A
Q. What are the key structural features of this compound, and how are they elucidated?
The compound features a tricyclic core with five oxygen atoms in a pentaoxa arrangement, methyl substituents at positions 4,4,11,11, and a methanesulfonate ester group. Structural elucidation relies on:
- X-ray crystallography : The SHELX system (e.g., SHELXL97) is used to refine atomic coordinates, with validation via R-factors (≤0.05 for high-resolution data) and residual density maps .
- Stereochemical analysis : Absolute configuration is confirmed using anomalous dispersion effects in crystallography or chiral HPLC .
- Molecular formula verification : High-resolution mass spectrometry (HRMS) confirms the molecular weight (~414.47 g/mol) .
Q. What synthetic methodologies are employed in its preparation?
Synthesis involves multi-step organic reactions:
- Core tricyclic scaffold construction : Acid-catalyzed cyclization of polyol precursors with ketone/aldehyde protection (e.g., isopropylidene groups) .
- Methanesulfonate esterification : Reaction of the alcohol intermediate with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for characterization?
- NMR spectroscopy : H and C NMR confirm the tricyclic framework and methanesulfonate group (e.g., methyl singlet at ~3.0 ppm for sulfonate-CH) .
- Infrared (IR) spectroscopy : Peaks at ~1170 cm (S=O stretching) and ~1350 cm (C-O-C ether linkages) .
- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods complement experimental data in analyzing reactivity?
- Density Functional Theory (DFT) : Predicts preferred reaction pathways (e.g., nucleophilic attack at the sulfonate group) and transition states .
- Molecular docking : Screens potential biological targets (e.g., enzyme active sites) by simulating binding affinities of the tricyclic core .
- Solvent effects modeling : COSMO-RS simulations optimize reaction conditions for solubility and stability .
Q. What strategies mitigate competing side reactions during synthesis?
- Protecting groups : Use of isopropylidene or benzyl groups to shield hydroxyl moieties during cyclization .
- Low-temperature kinetics : Slow addition of sulfonating agents to minimize over-esterification .
- In situ monitoring : Reaction progress tracked via TLC or inline IR to terminate reactions at optimal yields .
Q. How does stereochemistry influence biological activity?
Q. How are crystal structures validated for accuracy?
Q. How to resolve contradictions in reported biological activity data?
- Standardized assays : Reproduce studies under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .
- Metabolite profiling : LC-MS identifies degradation products or metabolites that may confound results .
- Dose-response curves : Establish EC/IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
